Cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ferrocenedicarboxylic acid is an organoiron compound with the formula Fe(C5H4CO2H)2. It is the simplest dicarboxylic acid derivative of ferrocene and appears as a yellow solid that is soluble in aqueous base . The 1,1’ part of its name refers to the location of the carboxylic acid groups on separate cyclopentadienyl rings .
Preparation Methods
1,1’-Ferrocenedicarboxylic acid can be synthesized through the hydrolysis of its diesters, Fe(C5H4CO2R)2 (R = Me, Et), which are obtained by treating ferrous chloride with the sodium salt of the carboxyester of cyclopentadienide (C5H4CO2R)− . Industrial production methods involve large-scale preparation using sodium salts of cyclopentadienecarboxylic methyl and ethyl esters .
Chemical Reactions Analysis
1,1’-Ferrocenedicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield products like diamine (Fe(C5H4NH2)2).
Substitution: Substitution reactions can produce compounds like di amide (Fe(C5H4CONH2)2).
Common reagents used in these reactions include ferrous chloride, sodium salts of carboxyesters, and various oxidizing and reducing agents . Major products formed from these reactions include di acid chloride, diisocyanate, diamine, and di amide .
Scientific Research Applications
1,1’-Ferrocenedicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Ferrocenedicarboxylic acid involves its capacity to interact with metal ions and create complexes. The iron (2+) ligand serves as a Lewis acid, binding to the metal ion and generating a coordination complex . This complex undergoes a sequence of reactions, culminating in the desired chemical transformation .
Comparison with Similar Compounds
1,1’-Ferrocenedicarboxylic acid can be compared with other similar compounds such as:
Ferrocenecarboxylic acid: A simpler derivative with only one carboxylic acid group.
Ferrocenedimethanol: Contains two hydroxymethyl groups instead of carboxylic acid groups.
Ferrocenedicarboxaldehyde: Contains two formyl groups instead of carboxylic acid groups.
The uniqueness of 1,1’-Ferrocenedicarboxylic acid lies in its dual carboxylic acid groups, which provide versatility in forming various derivatives and complexes .
Properties
Molecular Formula |
C12H10FeO4-6 |
---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);/q-5;-1; |
InChI Key |
RRPHUUUGVXKTIL-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.C1=C[C-](C=C1)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.